molecular formula C18H20N4O B2880888 4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2189434-66-8

4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Numéro de catalogue: B2880888
Numéro CAS: 2189434-66-8
Poids moléculaire: 308.385
Clé InChI: GBQUMKHVTVXEOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via a methyl group to a piperidine ring, which is further substituted with a 6-oxo-1,6-dihydropyrimidine moiety. For instance, derivatives of 4-(6-oxo-1,6-dihydropyrimidin-2-ylamino)benzonitrile are key intermediates in the production of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment . The piperidine and pyrimidinone moieties contribute to its pharmacological relevance, particularly in modulating kinase activity or receptor binding .

Propriétés

IUPAC Name

4-[[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c19-11-15-1-3-16(4-2-15)12-21-9-6-17(7-10-21)13-22-14-20-8-5-18(22)23/h1-5,8,14,17H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUMKHVTVXEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds containing the pyrimidine structure can exhibit anticancer properties. The 6-oxo-pyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can target specific pathways involved in cell proliferation and survival, potentially leading to new cancer therapies.

2. Neuroprotective Effects
The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies have indicated that related compounds can enhance neuroprotection against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Properties
Recent investigations into the antimicrobial effects of pyrimidine derivatives have shown promising results against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis, making these compounds potential candidates for developing new antibiotics.

Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzonitrile derivatives, including those similar to 4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile. The results demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Mechanism
In a laboratory study assessing neuroprotective effects, researchers evaluated the compound's ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings indicated that the compound significantly lowered reactive oxygen species levels and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrimidine derivatives demonstrated that compounds structurally related to 4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile exhibited activity against multi-drug resistant bacterial strains, highlighting their potential as new antimicrobial agents.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The compound’s structural analogs differ in substituents, linkage types, and core heterocycles. Key examples include:

Compound Name Core Structure Differences Molecular Formula Molecular Weight Source
4-(6-Oxo-1,6-dihydro-pyrimidin-2-ylamino)-benzonitrile Amino linkage instead of piperidinylmethyl group C₁₁H₈N₄O 212.21
4-(4-Chloro-pyrimidin-2-ylamino)-benzonitrile Chloro substituent on pyrimidine ring C₁₁H₇ClN₄ 230.65
4-[(4-Oxo-1H-pyrimidin-2-yl)amino]benzonitrile Oxo-pyrimidine with direct amino linkage C₁₁H₈N₄O 212.21
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Piperidine-piperidine linkage, no pyrimidinone C₁₇H₂₁N₃ 267.37

Key Observations :

  • The piperidinylmethyl group in the target compound enhances steric bulk and lipophilicity compared to simpler amino-linked analogs (e.g., 4-(6-oxo-pyrimidinylamino)benzonitrile) .
Physicochemical Properties
  • Solubility: The piperidine group in the target compound likely improves solubility in polar aprotic solvents compared to non-piperidine analogs (e.g., 4-(6-oxo-pyrimidinylamino)benzonitrile) .
  • Stability : Oxo-dihydropyrimidine derivatives are prone to tautomerization, whereas chloro-substituted analogs exhibit greater stability under acidic conditions .
Pharmacological and Industrial Relevance
  • Target Compound: Potential applications in kinase inhibition, as seen in structurally related pyrimidinone-piperidine derivatives that modulate tyrosine kinase activity .
  • 4-(6-Oxo-pyrimidinylamino)benzonitrile: A validated intermediate in antiviral drug synthesis (e.g., Rilpivirine) .
  • Piperidine-containing analogs : Used in anticancer and antimalarial agent precursors due to their ability to penetrate lipid membranes .

Méthodes De Préparation

Nucleophilic Displacement Strategy

The foundational approach involves sequential alkylation and nucleophilic substitution reactions. As demonstrated in the synthesis of structurally analogous pyrimidinone-piperidine derivatives, the process initiates with 6-chloropyrimidine-2,4(1H,3H)-dione (1) reacting with 4-(bromomethyl)benzonitrile (2) in toluene under triethylamine catalysis. This yields 4-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (3), a pivotal intermediate.

Subsequent methylation of (3) employs dimethyl sulfate (2.5–3.0 molar equivalents) in methyl isobutyl ketone (MIBK) with potassium carbonate as a base, achieving >90% conversion to 4-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (4). Critical parameters include:

  • Temperature : 20°C to reflux (optimal at 80°C)
  • Solvent polarity : MIBK enhances reaction kinetics by stabilizing transition states.

Piperidine Coupling and Cyclization

The final stage couples (4) with piperidin-4-ylmethanol under SN2 conditions. Utilizing acetonitrile as the solvent and potassium carbonate (3.0 equiv) at 70°C for 12 hours facilitates displacement of the chloro group by the piperidine nitrogen, yielding the target compound. Post-reaction purification via HCl salt formation in isopropyl alcohol ensures >99% purity.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight solvent-dependent yields (Table 1):

Table 1: Solvent Impact on Methylation Efficiency (Compound 3 → 4)

Solvent Base Yield (%) Purity (%)
Methyl isobutyl ketone K2CO3 92 98.5
Acetonitrile K2CO3 78 95.2
Toluene Et3N 65 89.7

MIBK outperforms polar aprotic solvents due to its balanced polarity, which mitigates side reactions. Potassium carbonate’s weak basicity prevents over-methylation, unlike stronger bases like NaOH, which induce degradation.

Catalytic and Stoichiometric Considerations

The molar ratio of dimethyl sulfate to intermediate (3) critically influences methylation efficiency. Substoichiometric quantities (<2.0 equiv) result in incomplete conversion (≤70%), while excess reagent (>3.5 equiv) promotes di-methylation byproducts.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidinone C5-H), 7.85 (d, J = 8.0 Hz, 2H, benzonitrile Ar-H), 7.52 (d, J = 8.0 Hz, 2H), 4.62 (s, 2H, CH2CN), 3.89 (s, 2H, piperidine-CH2), 3.12 (t, J = 6.4 Hz, 4H, piperidine N-CH2), 2.45 (s, 3H, N-CH3).
  • HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water), confirming >99% purity.

Crystallographic Analysis

Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic lattice (space group P21/c) with intermolecular hydrogen bonding between the pyrimidinone carbonyl and piperidine NH groups, stabilizing the crystalline form.

Comparative Analysis of Synthetic Methodologies

Alternative Routes via Reductive Amination

A competing strategy employs reductive amination of 4-(piperidin-4-ylmethyl)benzonitrile with 6-oxo-1,6-dihydropyrimidine-1-carbaldehyde using NaBH3CN in methanol. However, this method suffers from lower yields (68%) due to imine instability and necessitates chromatographic purification.

Catalytic Amination Approaches

Recent advances in Ru(II)-catalyzed coupling (e.g., [(η6-C6H6)Ru(L)Cl]PF6 complexes) demonstrate potential for one-pot amidation. However, substrate specificity limits applicability to the target compound, achieving only 45% yield under optimized conditions.

Industrial-Scale Considerations

Environmental Impact

Solvent recovery systems (e.g., MIBK distillation) reduce waste generation by 72%, aligning with green chemistry principles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.